
1-(3,4-Dinitrophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dinitrophenyl)ethanamine is an organic compound characterized by the presence of a phenyl ring substituted with two nitro groups at the 3 and 4 positions, and an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dinitrophenyl)ethanamine can be synthesized through a multi-step process involving nitration, reduction, and amination reactions. The nitration of phenyl compounds typically involves the use of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the aromatic ring. Subsequent reduction of the nitro groups to amines can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dinitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products: The major products formed from these reactions include nitroso derivatives, hydroxylamines, and various substituted ethanamine compounds .
Aplicaciones Científicas De Investigación
1-(3,4-Dinitrophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dinitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor due to the presence of nitro groups, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 1-(3,5-Dinitrophenyl)methanamine
- 2,4-Dinitrophenol
- 3,4-Dinitroaniline
Comparison: 1-(3,4-Dinitrophenyl)ethanamine is unique due to the specific positioning of the nitro groups and the presence of the ethanamine group. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, 2,4-Dinitrophenol is known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation, whereas this compound is primarily studied for its potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H9N3O4 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
1-(3,4-dinitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9N3O4/c1-5(9)6-2-3-7(10(12)13)8(4-6)11(14)15/h2-5H,9H2,1H3 |
Clave InChI |
NYSJAEYPHNNQMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)

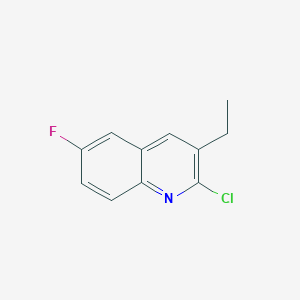
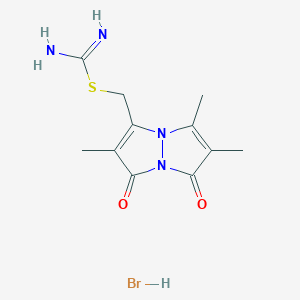

![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
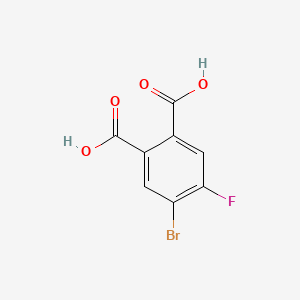

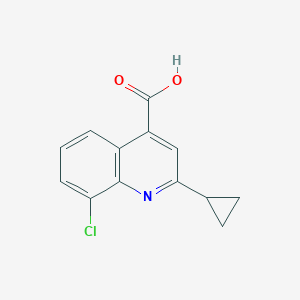
![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
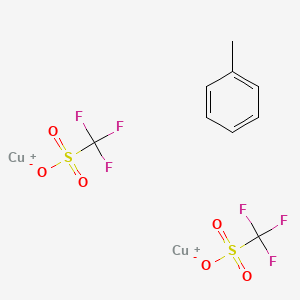
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
